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H-Gly-pro-arg-pro-pro-glu-arg-his-gln-ser-NH2 - 149836-35-1

H-Gly-pro-arg-pro-pro-glu-arg-his-gln-ser-NH2

Catalog Number: EVT-1198602
CAS Number: 149836-35-1
Molecular Formula: C48H78N20O14
Molecular Weight: 1159.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

The compound is synthesized through chemical methods rather than being derived from natural sources. It falls under the category of peptides, specifically as a linear peptide with a total molecular weight of approximately 1159.26 g/mol and a molecular formula of C48H78N20O14 . Its structure indicates that it contains multiple basic and polar amino acids, which may influence its solubility and interaction with biological systems.

Synthesis Analysis

The synthesis of H-Gly-Pro-Arg-Pro-Pro-Glu-Arg-His-Gln-Ser-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The process can be summarized in the following steps:

  1. Preparation of the Resin: A suitable resin is chosen based on the desired properties of the final peptide. The resin is functionalized to allow for the attachment of the first amino acid.
  2. Coupling Reactions: Each amino acid is activated (commonly using coupling agents like HATU or DIC) and then coupled to the growing peptide chain. This step often requires careful control of reaction conditions to ensure high yield and purity.
  3. Deprotection Steps: Protective groups on amino acids (such as Fmoc or Boc) are removed after each coupling step to allow for the next amino acid to be added.
  4. Cleavage from Resin: Once the full sequence is assembled, the peptide is cleaved from the resin using strong acids (like trifluoroacetic acid) which also removes any remaining protective groups.
  5. Purification: The crude peptide is purified through techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity level, often above 95% .
Molecular Structure Analysis

The molecular structure of H-Gly-Pro-Arg-Pro-Pro-Glu-Arg-His-Gln-Ser-NH2 can be analyzed in terms of its backbone conformation and side chain interactions:

  • Backbone Structure: The peptide exhibits a linear backbone formed by peptide bonds connecting each amino acid. The presence of proline residues may introduce kinks or bends due to its cyclic structure.
  • Side Chain Interactions: The side chains of arginine, glutamic acid, histidine, and glutamine contribute to potential ionic interactions and hydrogen bonding within biological systems. This can influence its biological activity and interaction with receptors or enzymes.
  • Three-Dimensional Configuration: Computational modeling or X-ray crystallography could provide insights into its three-dimensional conformation, which is crucial for understanding its biological functions.
Chemical Reactions Analysis

The chemical reactions involving H-Gly-Pro-Arg-Pro-Pro-Glu-Arg-His-Gln-Ser-NH2 primarily include:

  1. Hydrolysis: Under certain conditions, this peptide can undergo hydrolysis, breaking down into its constituent amino acids.
  2. Enzymatic Reactions: Peptidases may cleave specific bonds within the peptide sequence, which can be utilized in studies examining enzyme specificity and activity.
  3. Modification Reactions: Chemical modifications such as phosphorylation or acetylation can be performed to study changes in activity or stability .
Mechanism of Action

The mechanism of action for H-Gly-Pro-Arg-Pro-Pro-Glu-Arg-His-Gln-Ser-NH2 may involve its interaction with specific receptors or enzymes in biological systems:

  1. Receptor Binding: The presence of basic residues like arginine and histidine suggests potential binding sites for receptors that recognize positively charged peptides.
  2. Signal Transduction: Upon binding to its target receptor, it may initiate a cascade of intracellular signals that lead to physiological responses such as cellular growth or differentiation.
  3. Inhibition Studies: Research indicates that this peptide exhibits inhibitory effects that are significantly higher than simpler peptides like GPRP, suggesting it may play a role in modulating biological pathways .
Physical and Chemical Properties Analysis

The physical and chemical properties of H-Gly-Pro-Arg-Pro-Pro-Glu-Arg-His-Gln-Ser-NH2 include:

Applications

H-Gly-Pro-Arg-Pro-Pro-Glu-Arg-His-Gln-Ser-NH2 has several scientific applications:

  1. Biochemical Research: Used as a model compound for studying peptide synthesis methods and their efficiencies.
  2. Pharmaceutical Development: Potential applications in drug design targeting specific receptors involved in cellular signaling pathways.
  3. Therapeutic Research: Investigated for possible roles in modulating immune responses or acting as anti-inflammatory agents due to its complex structure .
Chemical Characterization & Structural Analysis

Primary Sequence Determination and Abbreviated Nomenclature (GPRPPERHQS-NH₂)

The peptide H-Gly-Pro-Arg-Pro-Pro-Glu-Arg-His-Gln-Ser-NH₂ features a linear decapeptide sequence (10 amino acids) with a C-terminal amidation. Its primary structure was unequivocally determined through tandem mass spectrometry and Edman degradation techniques. The N-terminus starts with a free amino group on glycine, while the C-terminus of serine is modified to an amide (-NH₂) instead of a free carboxyl group. The standard abbreviated nomenclature for this peptide is GPRPPERHQS-NH₂, derived from the single-letter codes of its constituent residues: Glycine (G), Proline (P), Arginine (R), Proline (P), Proline (P), Glutamic acid (E), Arginine (R), Histidine (H), Glutamine (Q), and Serine (S) [2] [4]. This nomenclature is universally adopted in biochemical databases and research literature for precision.

Table 1: Amino Acid Sequence and Positional Details

Position12345678910
ResidueGlycine (G)Proline (P)Arginine (R)Proline (P)Proline (P)Glutamic acid (E)Arginine (R)Histidine (H)Glutamine (Q)Serine (S)
RoleN-terminalRigidityBasicRigidityRigidityAcidicBasicMetal bindingPolarC-terminal amide

Molecular Formula and Weight Validation (C₄₈H₇₈N₂₀O₁₄; 1159.27 Da)

The molecular formula C₄₈H₇₈N₂₀O₁₄ was established through high-resolution mass spectrometry (HR-MS) and elemental analysis, confirming the composition of 48 carbon, 78 hydrogen, 20 nitrogen, and 14 oxygen atoms. This formula accounts for the C-terminal amidation and protonated N-terminus. The theoretical monoisotopic molecular weight is 1159.27 Da, consistent across multiple independent analyses [2] [4]. Synthetic batches exhibit a purity of ≥97.7% as verified by reverse-phase HPLC, with minor impurities attributed to residual trifluoroacetic acid (TFA) salts from purification [2]. The molecular weight plays a critical role in biophysical studies, particularly in nuclear magnetic resonance (NMR) and circular dichroism (CD) spectroscopy, where accurate mass ensures precise sample preparation.

Tertiary Structure Prediction: Role of Proline Residues in Conformational Rigidity

Computational modeling (e.g., Rosetta, MODELLER) predicts that GPRPPERHQS-NH₂ adopts a semi-rigid tertiary structure due to three strategically positioned proline residues (at positions 2, 4, and 5). Proline’s unique pyrrolidine ring imposes steric constraints that:

  • Limit phi (φ) angle rotation in the peptide backbone, reducing conformational flexibility;
  • Promote polyproline type II (PPII) helices in the Pro₂-Arg₃-Pro₄-Pro₅ segment;
  • Enhance resistance to proteolysis compared to linear peptides lacking proline [1] [6].

Molecular dynamics simulations further reveal that the Pro₄-Pro₅ motif acts as a structural hinge, segregating the N-terminal (Gly₁-Arg₃) and C-terminal (Glu₆-Ser₁₀) domains. The N-terminal domain (rich in proline and arginine) is predominantly rigid, while the C-terminal domain (containing Glu₆, His₈, Gln₉) exhibits moderate flexibility, facilitating interactions with targets like fibrinogen. This bipartite architecture is critical for biological activity, as rigidity in the N-terminus optimizes docking with fibrin polymerization sites [6].

Comparative Analysis with Truncated Analogs (e.g., GPRP-NH₂)

GPRPPERHQS-NH₂ shares functional homology with shorter fibrin-targeting peptides but exhibits superior inhibitory potency due to its extended structure. Key comparisons with the tetrapeptide Gly-Pro-Arg-Pro-NH₂ (GPRP-NH₂) include:

Table 2: Structural and Functional Comparison with Truncated Analogs

ParameterGPRPPERHQS-NH₂ (Decapeptide)GPRP-NH₂ (Tetrapeptide)
Molecular FormulaC₄₈H₇₈N₂₀O₁₄C₁₈H₃₂N₈O₄
Molecular Weight1159.27 Da424.50 Da
Fibrin Inhibition2.33× higher than GPRP-NH₂Baseline activity
Key Functional ResiduesGlu₆, Arg₇, His₈ enhance charge complementarityArg₃ essential for fibrin binding
Structural FeaturesPro₂/₄/₅ rigid core + C-terminal functional domainMinimal Pro₂/₄ rigidity

Biochemical assays demonstrate that GPRPPERHQS-NH₂ inhibits fibrin polymerization 2.33-fold more effectively than GPRP-NH₂ [2]. This enhancement arises from:

  • Extended electrostatic interface: The C-terminal acidic (Glu₆) and basic residues (Arg₇, His₈) form salt bridges with fibrinogen, augmenting affinity beyond the N-terminal "Gly-Pro-Arg" motif;
  • Reduced entropic penalty: The pre-organized proline-rich core minimizes conformational entropy loss upon binding [4] [6] [7].

Notably, truncating the C-terminal segment (His-Gln-Ser-NH₂) reverts activity to near-GPRP-NH₂ levels, confirming the indispensability of the full sequence [2].

Properties

CAS Number

149836-35-1

Product Name

H-Gly-pro-arg-pro-pro-glu-arg-his-gln-ser-NH2

IUPAC Name

(4S)-4-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-oxopentanoic acid

Molecular Formula

C48H78N20O14

Molecular Weight

1159.3 g/mol

InChI

InChI=1S/C48H78N20O14/c49-21-36(71)66-17-3-8-32(66)43(79)63-29(7-2-16-58-48(54)55)45(81)68-19-5-10-34(68)46(82)67-18-4-9-33(67)44(80)62-28(12-14-37(72)73)40(76)60-26(6-1-15-57-47(52)53)39(75)64-30(20-25-22-56-24-59-25)42(78)61-27(11-13-35(50)70)41(77)65-31(23-69)38(51)74/h22,24,26-34,69H,1-21,23,49H2,(H2,50,70)(H2,51,74)(H,56,59)(H,60,76)(H,61,78)(H,62,80)(H,63,79)(H,64,75)(H,65,77)(H,72,73)(H4,52,53,57)(H4,54,55,58)/t26-,27-,28-,29-,30-,31-,32-,33-,34-/m0/s1

InChI Key

PQLNWCQBOLBZSM-WJKAUMHWSA-N

SMILES

C1CC(N(C1)C(=O)CN)C(=O)NC(CCCN=C(N)N)C(=O)N2CCCC2C(=O)N3CCCC3C(=O)NC(CCC(=O)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC4=CN=CN4)C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)N

Canonical SMILES

C1CC(N(C1)C(=O)CN)C(=O)NC(CCCN=C(N)N)C(=O)N2CCCC2C(=O)N3CCCC3C(=O)NC(CCC(=O)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC4=CN=CN4)C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)CN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC4=CN=CN4)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CO)C(=O)N

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